

Cross-Reactivity of 4-Amino-N,N-dimethylbenzenesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-N,N-dimethylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity potential of **4-Amino-N,N-dimethylbenzenesulfonamide**, a non-antibiotic sulfonamide, in the context of sulfonamide hypersensitivity. Due to a lack of direct experimental data for **4-Amino-N,N-dimethylbenzenesulfonamide**, this guide leverages data from the extensively studied sulfonamide antibiotic, sulfamethoxazole, to provide a representative comparison and discusses the structural and immunological basis for the generally low cross-reactivity observed between antibiotic and non-antibiotic sulfonamides.

Executive Summary

Sulfonamide hypersensitivity is a significant concern in drug development and clinical practice. A key question for researchers is the potential for cross-reactivity between different sulfonamide-containing compounds. While hypersensitivity reactions to sulfonamide antibiotics are relatively common, current evidence strongly suggests that cross-reactivity with non-antibiotic sulfonamides, such as **4-Amino-N,N-dimethylbenzenesulfonamide**, is unlikely.^{[1][2]} This distinction is primarily attributed to key structural differences between the two groups. Sulfonamide antibiotics typically possess an N1-heterocyclic ring and an arylamine moiety at the N4 position, both of which are implicated in immunological reactions and are generally absent in non-antibiotic sulfonamides.^[1]

This guide presents available quantitative data on sulfonamide cross-reactivity, details a representative experimental protocol for assessing T-cell mediated hypersensitivity, and provides diagrams of the key immunological pathways involved.

Data Presentation: Comparative Cross-Reactivity Data

Direct quantitative cross-reactivity data for **4-Amino-N,N-dimethylbenzenesulfonamide** is not available in the published literature. Therefore, the following tables present data for the sulfonamide antibiotic sulfamethoxazole as a representative compound to illustrate typical cross-reactivity profiles within the sulfonamide class.

Table 1: Immunoassay Cross-Reactivity of Sulfamethoxazole with Other Sulfonamides

This table summarizes the cross-reactivity of various sulfonamides in a competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed for sulfamethoxazole detection. The 50% B/Bo value represents the concentration of the compound required to inhibit the binding of the detection antibody by 50%, with a lower value indicating higher cross-reactivity.

Compound	50% B/Bo (ppb)	Cross-Reactivity (%) vs. Sulfamethoxazole
Sulfamethoxazole	0.255	100%
Sulfamethoxypyridazine	0.146	174.7%
Sulfachloropyridazine	>100	<0.255%
Sulfadiazine	>100	<0.255%
Sulfamerazine	>100	<0.255%
Sulfathiazole	>100	<0.255%

Data sourced from a commercially available Sulfamethoxazole ELISA kit manual. The cross-reactivity percentage is calculated as (50% B/Bo of Sulfamethoxazole / 50% B/Bo of Compound) x 100.

Table 2: Cellular Assay Cross-Reactivity: Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) assesses the proliferation of T-cells in response to a drug, indicating a cell-mediated immune response. The results are often presented as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the drug to proliferation in its absence. An SI greater than a defined cutoff (typically 2 or 3) is considered positive. The following data is from a study investigating cross-reactivity between sulfamethoxazole and sulfasalazine.

Patient Group	Test Compound	Number of Patients	LTT Positive Results
Sulfasalazine Allergic	Sulfamethoxazole	2	2
Sulfasalazine Allergic	Sulfapyridine (metabolite)	2	2
Sulfamethoxazole Allergic	Sulfamethoxazole	3	3
Sulfamethoxazole Allergic	Sulfapyridine (metabolite)	3	3
Healthy Donors	Sulfamethoxazole	5	0
Healthy Donors	Sulfapyridine (metabolite)	5	0

This data demonstrates in vitro cross-reactivity between sulfamethoxazole and sulfasalazine, a non-antibiotic sulfonamide that is structurally similar to antibiotic sulfonamides and is metabolized to an antibiotic sulfonamide (sulfapyridine).^{[3][4]}

Experimental Protocols

Lymphocyte Transformation Test (LTT) for Assessing Drug-Induced T-Cell Proliferation

The LTT is a key in vitro method to evaluate delayed-type hypersensitivity reactions to drugs.

1. Principle: This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs), primarily T-lymphocytes, upon in vitro re-exposure to a specific drug. A positive response suggests prior sensitization of the patient to the drug.[5]

2. Materials:

- Heparinized whole blood from the test subject.
- Ficoll-Paque density gradient medium.
- RPMI-1640 cell culture medium supplemented with 10% heat-inactivated autologous plasma or fetal bovine serum, L-glutamine, and antibiotics (penicillin/streptomycin).
- The drug to be tested (e.g., **4-Amino-N,N-dimethylbenzenesulfonamide**), dissolved in a non-toxic solvent (e.g., DMSO) and diluted in culture medium to various concentrations.
- Positive control: A mitogen such as phytohemagglutinin (PHA) or a recall antigen like tetanus toxoid.
- Negative control: Culture medium with the drug solvent.
- [³H]-thymidine or a non-radioactive proliferation marker (e.g., BrdU).
- 96-well cell culture plates.
- CO₂ incubator (37°C, 5% CO₂).
- Cell harvester and liquid scintillation counter (for [³H]-thymidine) or ELISA reader (for BrdU).

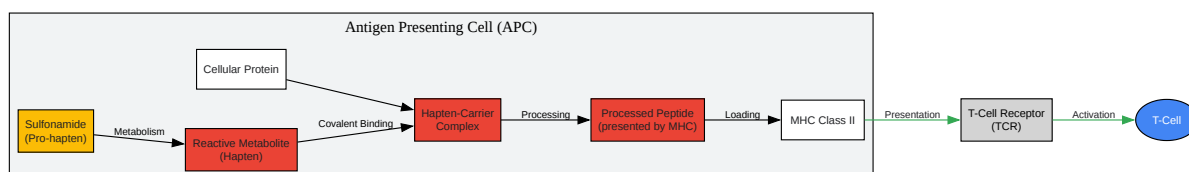
3. Methodology:

- PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Wash and resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
- Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

- Drug Addition: Add 100 μ L of the drug solution at various concentrations (typically in triplicate or quadruplicate). Also, add positive and negative controls to separate wells.
- Incubation: Incubate the plate for 5-7 days in a humidified CO₂ incubator.
- Proliferation Measurement:
 - [³H]-thymidine incorporation: 16-18 hours before harvesting, add 1 μ Ci of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
 - BrdU incorporation: Add BrdU to the wells for the final 2-24 hours of culture. Measure BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.
- Data Analysis: Calculate the mean counts per minute (CPM) or optical density (OD) for each condition. The Stimulation Index (SI) is calculated as: $SI = \text{Mean CPM (or OD) of drug-stimulated culture} / \text{Mean CPM (or OD) of negative control culture}$. An $SI \geq 2$ or 3 is generally considered a positive result.

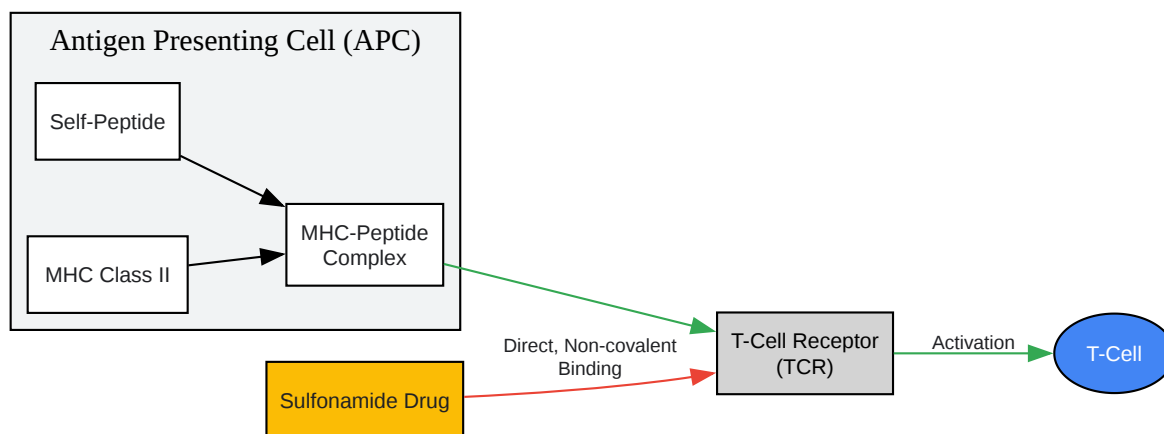
Mandatory Visualizations

The immunological mechanisms underlying sulfonamide hypersensitivity are primarily explained by two theories: the hapten concept and the pharmacological interaction (p-i) concept.

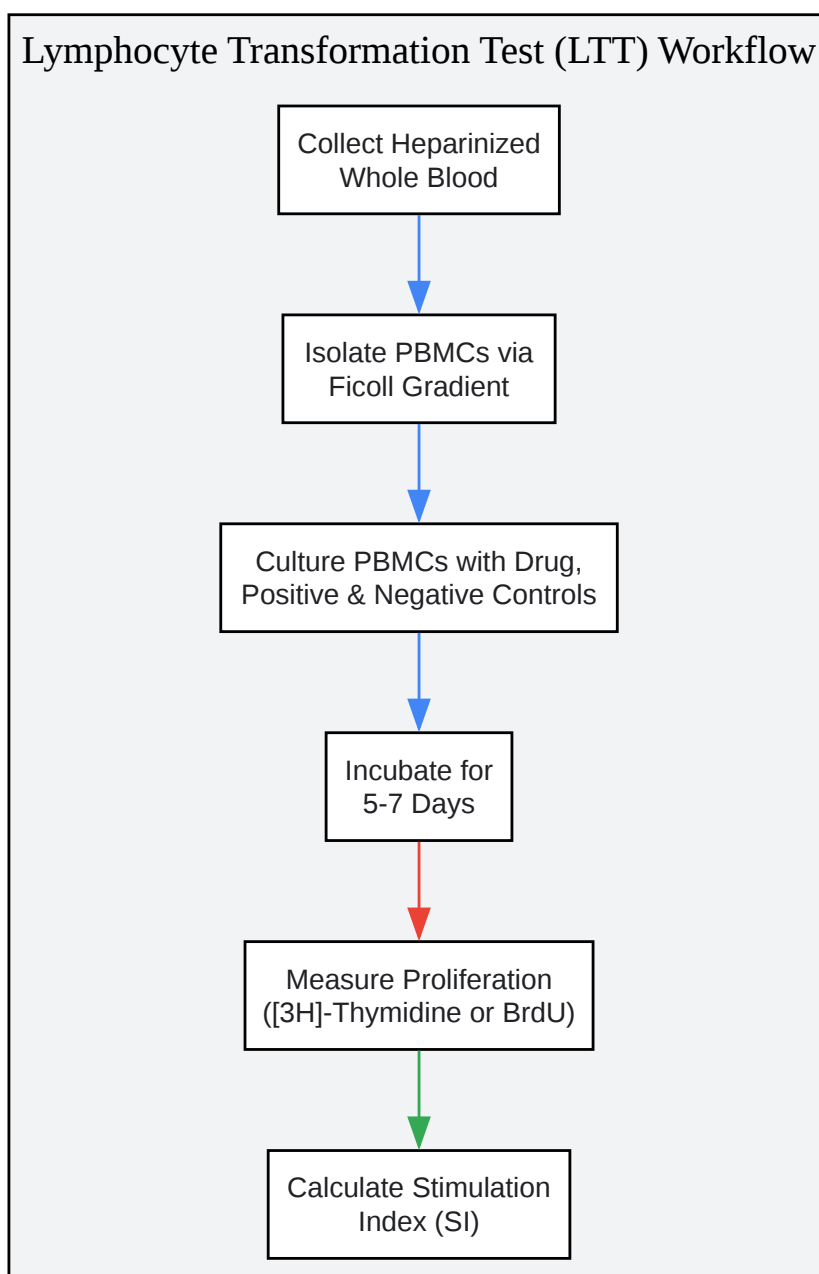


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Caption: The Hapten Concept of Sulfonamide Hypersensitivity.



Lymphocyte Transformation Test (LTT) Workflow



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